
Silver;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver;ZINC, commonly referred to as silver-zinc, is a compound that combines the properties of silver and zinc. This compound is widely recognized for its use in silver-zinc batteries, which are known for their high energy density and reliability. Silver-zinc batteries have been used in various applications, including aerospace, military, and medical devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver-zinc compounds can be synthesized through various methods. One common approach involves the reduction of silver nitrate with zinc powder. This reaction produces silver and zinc nitrate as products: [ \text{2AgNO}_3 + \text{Zn} \rightarrow \text{2Ag} + \text{Zn(NO}_3\text{)}_2 ]
Another method involves the co-precipitation of silver and zinc salts in an alkaline medium, followed by reduction with a suitable reducing agent .
Industrial Production Methods
Industrial production of silver-zinc compounds often involves the use of high-purity raw materials and controlled reaction conditions to ensure the desired product quality. The process typically includes steps such as mixing, heating, and reduction, followed by purification and drying .
Análisis De Reacciones Químicas
Types of Reactions
Silver-zinc compounds undergo various chemical reactions, including:
Oxidation: Silver can be oxidized to silver oxide, while zinc can be oxidized to zinc oxide.
Reduction: Silver oxide can be reduced back to metallic silver, and zinc oxide can be reduced to metallic zinc.
Substitution: Silver and zinc can participate in substitution reactions with other metals or compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, which acts as an electrolyte in silver-zinc batteries, and various reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions include silver oxide, zinc oxide, and metallic silver and zinc. These products are essential components in the functioning of silver-zinc batteries .
Aplicaciones Científicas De Investigación
Silver-zinc compounds have a wide range of scientific research applications:
Chemistry: Used in the development of high-energy-density batteries and as catalysts in various chemical reactions.
Medicine: Silver-zinc compounds are explored for their potential in wound healing and as antimicrobial agents.
Industry: Used in the production of batteries for aerospace, military, and consumer electronics.
Mecanismo De Acción
The mechanism of action of silver-zinc compounds, particularly in batteries, involves redox reactions where silver and zinc undergo oxidation and reduction. In antimicrobial applications, silver ions disrupt microbial cell membranes, leading to cell death. Zinc ions can enhance the antimicrobial effect by generating reactive oxygen species and disrupting vital enzymes in the microbial respiratory chain .
Comparación Con Compuestos Similares
Similar Compounds
Silver Oxide: Used in similar battery applications but has a lower energy density compared to silver-zinc.
Zinc Oxide: Known for its antimicrobial properties and used in various industrial applications.
Nickel-Zinc: Another high-energy-density battery compound but with different electrochemical properties.
Uniqueness
Silver-zinc compounds are unique due to their high energy density and reliability in battery applications. They offer a higher specific energy compared to other battery chemistries, making them suitable for specialized applications such as aerospace and military .
Propiedades
Número CAS |
52037-01-1 |
|---|---|
Fórmula molecular |
AgZn3 |
Peso molecular |
304.0 g/mol |
Nombre IUPAC |
silver;zinc |
InChI |
InChI=1S/Ag.3Zn |
Clave InChI |
FIPJANNNXZBYTJ-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Zn].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


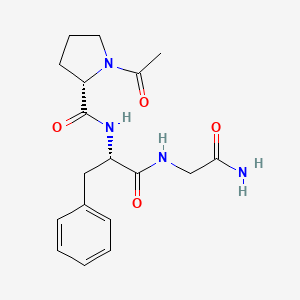
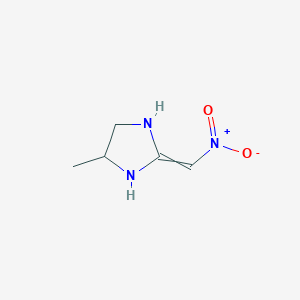
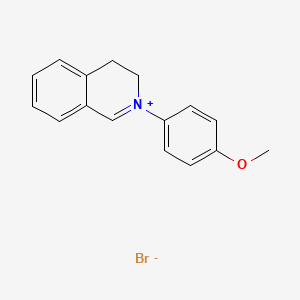
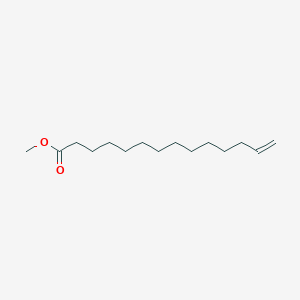
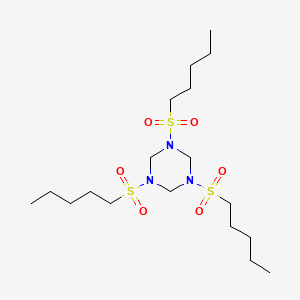
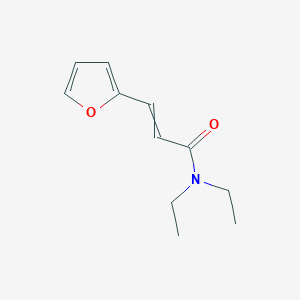
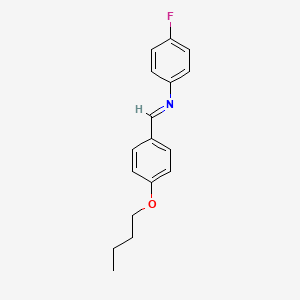
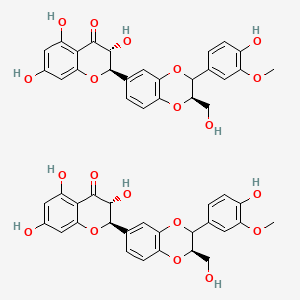


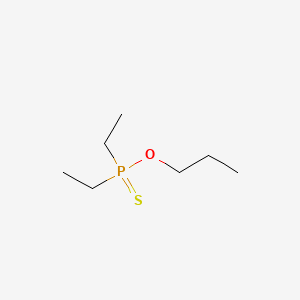

![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
